
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups, phosphino groups, and an oxazoline ring, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazoline ring, followed by the introduction of the phosphino groups and the trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl and phosphino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphino derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole has numerous applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and phosphino groups play a crucial role in binding to metal centers in catalytic processes, while the oxazoline ring can participate in hydrogen bonding and other non-covalent interactions. These interactions facilitate various chemical and biological processes, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]phenyl]-4beta-methyl-2-oxazoline
- (4S)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]phenyl]-4beta-ethyl-2-oxazoline
Uniqueness
Compared to similar compounds, (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole stands out due to the presence of the tert-butyl group, which enhances its steric properties and influences its reactivity. This unique feature makes it particularly effective in certain catalytic and synthetic applications, distinguishing it from its analogs.
Propiedades
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F6NOP/c1-25(2,3)23-16-35-24(34-23)21-6-4-5-7-22(21)36(19-12-8-17(9-13-19)26(28,29)30)20-14-10-18(11-15-20)27(31,32)33/h4-15,23H,16H2,1-3H3/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQMYMHUAHGHQ-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
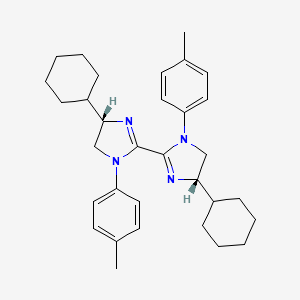
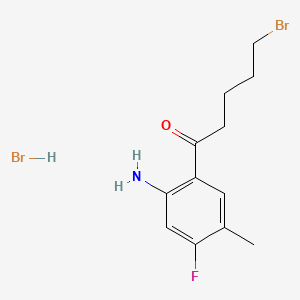
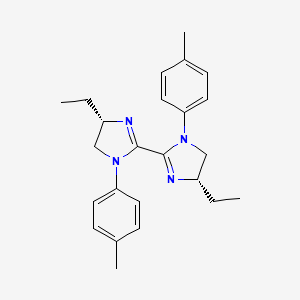

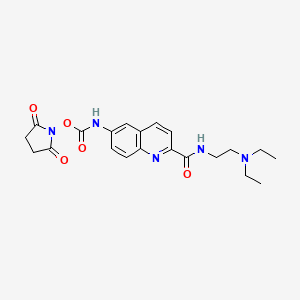
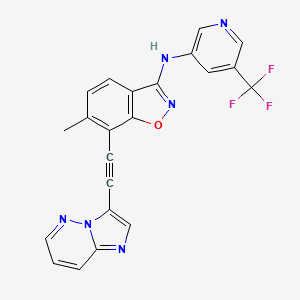
![N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)

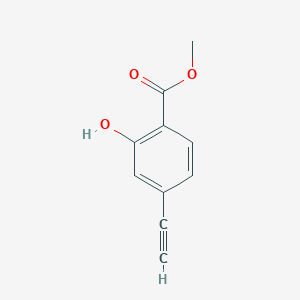



![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8242519.png)
